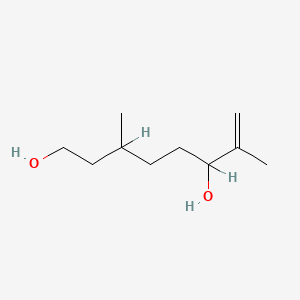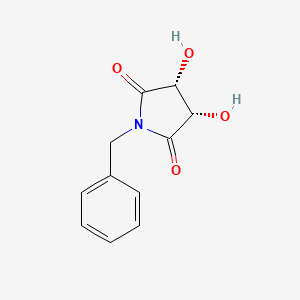
3,7-Dimethyloct-7-ene-1,6-diol
Descripción general
Descripción
3,7-Dimethyloct-7-ene-1,6-diol, also known as rose diol, is a chemical compound with the molecular formula C10H20O2 . It has an average mass of 172.265 Da and a monoisotopic mass of 172.146332 Da . It is used in the fragrance industry .
Synthesis Analysis
The synthesis of this compound involves the use of the intermediate 2,6-dimethyloct-7-ene-2,6-diol . The enantiopurity of this intermediate can be improved through fractional crystallization .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H20O2 . It has an average mass of 172.265 Da and a monoisotopic mass of 172.146332 Da .Physical And Chemical Properties Analysis
This compound is a colorless clear liquid . It has a specific gravity of 0.95500 to 0.96500 at 25.00 °C . Its boiling point is 156.00 °C at 12.00 mm Hg . It has a flash point of 272.00 °F (133.10 °C) . It is soluble in alcohol and slightly soluble in water .Aplicaciones Científicas De Investigación
Chemical Reactions and Complexing with Transition Metals
3,7-Dimethylocta-1,6-diene, closely related to 3,7-Dimethyloct-7-ene-1,6-diol, is involved in complex chemical reactions with transition metals. For instance, it undergoes catalytic oxidation and alkene isomerisation reactions when treated with rhodium(III) and thallium(III), leading to the formation of derived methyl ketones and cyclopentane derivatives (Mcquillin & Parker, 1975).
Radical Additions
3,7-Dimethylocta-1,6-diene reacts with organic radicals generated by manganese(III) acetate, showing different reaction pathways based on the type of radicals involved. This compound can undergo radical additions, leading to the formation of cyclopentane derivatives and exhibiting kinetic isotope effects (Mcquillin & Wood, 1976).
Role in Grapes and Wines
3,7-Dimethyloct-1-en-3,7-diol, a derivative of this compound, has been identified in Muscat of Alexandria grapes and the corresponding wines. This suggests a role in the flavor and aroma profiles of these products (Williams, Strauss, & Wilson, 1980).
Non-Isocyanate Polyurethanes
Renewable polyurethanes can be synthesized via polycondensation reactions involving fatty acid-derived dimethyl dicarbamates and diols, which could potentially include this compound derivatives. This approach offers a sustainable alternative to traditional polyurethane production methods (Unverferth, Kreye, Prohammer, & Meier, 2013).
Biotransformation in Bioreactors
The basidiomycete Cystoderma carcharias has been shown to transform citronellol into 3,7-dimethyl-1,6,7-octanetriol, a compound structurally related to this compound. This biotransformation process is effective in bioreactors, highlighting the potential for microbial synthesis of related compounds (Onken & Berger, 1999).
Catalysis in Chemical Reactions
Axially chiral biaryl diols, which might include derivatives of this compound, have been found to be highly effective as catalysts in enantioselective hetero-Diels-Alder reactions. These diols function similarly to Lewis acids, activating aldehyde carbonyl groups through hydrogen bonding (Unni, Takenaka, Yamamoto, & Rawal, 2005).
Propiedades
IUPAC Name |
3,7-dimethyloct-7-ene-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12)5-4-9(3)6-7-11/h9-12H,1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNJNAUJFVQJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(=C)C)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865054 | |
| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22460-95-3 | |
| Record name | 3,7-Dimethyl-7-octene-1,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22460-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022460953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octene-1,6-diol, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-7-ene-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)-4,5-dihydrofuran-3-yl]ethanone](/img/structure/B1616059.png)








![2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}acetamide](/img/structure/B1616076.png)